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molecular formula C13H16O4 B8760625 methyl 4-(tetrahydro-2H-pyran-2-yloxy)benzoate CAS No. 106342-09-0

methyl 4-(tetrahydro-2H-pyran-2-yloxy)benzoate

Cat. No. B8760625
M. Wt: 236.26 g/mol
InChI Key: KDMICHPWNLJREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04824993

Procedure details

A solution of methyl 4-hydroxybenzoate (10 g) in EA (60 ml) containing saturated ethereal HCl (3.5 ml) was treated with dihydropyran (12 ml) and the solution was allowed to stand at room temperature for 24 h. A further quantity of dihydropyran (12 ml) and ethereal HCl (3.5 ml) was added and the solution was left for 17 h. The solvent was evaporated and the residue was dissolved in ER (100 ml) and washed with 2N NaOH solution (2×50 ml), brine (50 ml) and then dried. Evaporation gave a residue which on purification by chromatography using 3:97 ER-toluene as eluant gave the title compound as a white solid (10.2 g), m.p. 58°-62°.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.Cl.[O:13]1[CH:18]=[CH:17][CH2:16][CH2:15][CH2:14]1>CC(=O)OCC>[O:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CC(OCC)=O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution was left for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ER (100 ml)
WASH
Type
WASH
Details
washed with 2N NaOH solution (2×50 ml), brine (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
on purification by chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C(CCCC1)OC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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